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Compound of Interest

Compound Name: 1,9-Dichloroacridine

Cat. No.: B15476242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 1,9-
dichloroacridine, a heterocyclic compound of interest in medicinal chemistry and materials

science. The synthesis involves a three-step reaction sequence starting from commercially

available reagents.

Data Presentation
The following table summarizes the key quantitative data for the intermediates and the final

product in the synthesis of 1,9-dichloroacridine.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Physical State
Melting Point
(°C)

N-(2-

chlorophenyl)ant

hranilic acid

C₁₃H₁₀ClNO₂ 247.68 Solid ~180-185

1-Chloroacridone C₁₃H₈ClNO 229.66 Solid >300

1,9-

Dichloroacridine
C₁₃H₇Cl₂N 248.11 Solid

Not readily

available

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15476242?utm_src=pdf-interest
https://www.benchchem.com/product/b15476242?utm_src=pdf-body
https://www.benchchem.com/product/b15476242?utm_src=pdf-body
https://www.benchchem.com/product/b15476242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The synthesis of 1,9-dichloroacridine is accomplished in three primary stages:

Step 1: Ullmann Condensation for the Synthesis of N-(2-chlorophenyl)anthranilic acid

Step 2: Cyclization to form 1-Chloroacridone

Step 3: Chlorination to yield 1,9-Dichloroacridine

This step involves the copper-catalyzed N-arylation of anthranilic acid with 2-chloroaniline, a

classic Ullmann condensation reaction.

Materials:

2-Chlorobenzoic acid

2-Chloroaniline

Anhydrous potassium carbonate (K₂CO₃)

Copper(I) iodide (CuI)

Dimethylformamide (DMF)

Hydrochloric acid (HCl), concentrated

Ethanol

Water

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-

chlorobenzoic acid (1 equivalent), 2-chloroaniline (1.2 equivalents), and anhydrous

potassium carbonate (2 equivalents).

Add copper(I) iodide (0.1 equivalents) as the catalyst.
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Add anhydrous dimethylformamide (DMF) as the solvent.

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 12-18 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into a beaker

containing ice-water.

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to

precipitate the product.

Filter the crude N-(2-chlorophenyl)anthranilic acid, wash it thoroughly with cold water, and

dry it.

Recrystallize the crude product from ethanol/water to obtain pure N-(2-

chlorophenyl)anthranilic acid.

This intramolecular cyclization is achieved by heating the N-(2-chlorophenyl)anthranilic acid in

the presence of a strong acid.

Materials:

N-(2-chlorophenyl)anthranilic acid

Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

Water

Ammonium hydroxide solution

Procedure:

In a flask, add N-(2-chlorophenyl)anthranilic acid (1 equivalent).

Slowly add concentrated sulfuric acid (or polyphosphoric acid) with stirring.

Heat the mixture to 120-130 °C for 2-4 hours.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with

vigorous stirring.

Neutralize the acidic solution with a concentrated ammonium hydroxide solution to

precipitate the 1-chloroacridone.

Filter the precipitate, wash it with copious amounts of water until the washings are neutral,

and then dry the solid. The product is often of sufficient purity for the next step.

The final step involves the conversion of the acridone to the dichloroacridine using phosphorus

oxychloride. This procedure is adapted from the well-established synthesis of 9-chloroacridine.

[1]

Materials:

1-Chloroacridone

Phosphorus oxychloride (POCl₃)

Chloroform

Ammonia solution, concentrated

Calcium chloride (CaCl₂), anhydrous

Procedure:

In a round-bottom flask fitted with a reflux condenser, mix 1-chloroacridone (1 equivalent)

with an excess of phosphorus oxychloride (approximately 5-10 equivalents).[1]

Slowly heat the mixture to reflux (around 110 °C) and maintain for 2-3 hours.[1] The solid will

gradually dissolve.

After the reaction is complete, allow the mixture to cool slightly and then remove the excess

phosphorus oxychloride by distillation under reduced pressure.[1]

Caution: The following steps should be performed in a well-ventilated fume hood. Carefully

and slowly pour the cooled residue into a well-stirred mixture of crushed ice, concentrated
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ammonia solution, and chloroform.[1]

Continue stirring until all the solid material has dissolved in the chloroform layer.

Separate the chloroform layer, and extract the aqueous layer with additional portions of

chloroform.

Combine the chloroform extracts and dry them over anhydrous calcium chloride.[1]

Filter the drying agent and remove the chloroform by rotary evaporation to yield the crude

1,9-dichloroacridine.

The crude product can be further purified by recrystallization from a suitable solvent such as

ethanol or acetone.
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Synthesis of 1,9-Dichloroacridine
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Caption: Synthetic pathway for 1,9-dichloroacridine.
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Experimental Workflow
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Caption: General experimental workflow overview.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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